2-Amino-1-(3,5-dichlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
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Overview
Description
2-Amino-1-(3,5-dichlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with amino, dichlorophenyl, dimethyl, and carbonitrile groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3,5-dichlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 3,5-dichlorobenzonitrile with appropriate reagents to introduce the amino and dimethyl groups, followed by cyclization to form the pyrrole ring. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3,5-dichlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The amino and dichlorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the pyrrole ring.
Scientific Research Applications
2-Amino-1-(3,5-dichlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3,5-dichlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(3,5-dichlorophenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carbonitrile
- 2-Amino-1-(3,5-dichlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
Uniqueness
2-Amino-1-(3,5-dichlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its structural features differentiate it from other similar compounds, making it a valuable molecule for targeted research and applications.
Properties
Molecular Formula |
C13H11Cl2N3 |
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Molecular Weight |
280.15 g/mol |
IUPAC Name |
2-amino-1-(3,5-dichlorophenyl)-4,5-dimethylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C13H11Cl2N3/c1-7-8(2)18(13(17)12(7)6-16)11-4-9(14)3-10(15)5-11/h3-5H,17H2,1-2H3 |
InChI Key |
KYNQSCOCXHPKCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1C#N)N)C2=CC(=CC(=C2)Cl)Cl)C |
Origin of Product |
United States |
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